molecular formula C16H10O6 B1255709 5-Hydroxypseudobaptigenin

5-Hydroxypseudobaptigenin

Cat. No.: B1255709
M. Wt: 298.25 g/mol
InChI Key: BNFXYMBRFDJYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxypseudobaptigenin (CAS: 40624-03-1, molecular formula: C₁₆H₁₀O₆, molecular weight: 298.3 g/mol) is a naturally occurring isoflavonoid. Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone.

Properties

Molecular Formula

C16H10O6

Molecular Weight

298.25 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C16H10O6/c17-9-4-11(18)15-14(5-9)20-6-10(16(15)19)8-1-2-12-13(3-8)22-7-21-12/h1-6,17-18H,7H2

InChI Key

BNFXYMBRFDJYCH-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=COC4=CC(=CC(=C4C3=O)O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=COC4=CC(=CC(=C4C3=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Hydroxylation vs. Methylation: Orobol, with four hydroxyl groups, is the most polar compound in this group, likely influencing its solubility in aqueous environments .

Structural Uniqueness of 5-Hydroxypseudobaptigenin :

  • The molecular formula (C₁₆H₁₀O₆) suggests a conjugated system or additional double bonds compared to Pratensein (C₁₆H₁₂O₆), which may increase stability or alter reactivity.
  • The "pseudo" designation implies a structural isomerism relative to baptigenin, likely involving hydroxylation at the 5-position instead of other common positions (e.g., 7 or 4') .

Biological Implications :

  • Hydroxyl groups are critical for antioxidant activity, as seen in Orobol, which donates electrons to neutralize free radicals. Methylation, as in Pratensein, may shift activity toward receptor-binding interactions (e.g., estrogen receptors) due to reduced polarity .
  • 5-Hydroxypseudobaptigenin’s unique substitution pattern could confer distinct binding affinities or metabolic stability compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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